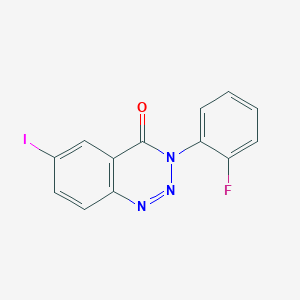3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one
CAS No.: 646525-00-0
Cat. No.: VC16912647
Molecular Formula: C13H7FIN3O
Molecular Weight: 367.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 646525-00-0 |
|---|---|
| Molecular Formula | C13H7FIN3O |
| Molecular Weight | 367.12 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C13H7FIN3O/c14-10-3-1-2-4-12(10)18-13(19)9-7-8(15)5-6-11(9)16-17-18/h1-7H |
| Standard InChI Key | CTSHDLOUIIUYSI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)I)N=N2)F |
Introduction
Structural Characteristics and Nomenclature
Core Benzotriazinone Scaffold
The benzotriazinone scaffold consists of a fused bicyclic system with a benzene ring adjacent to a triazinone moiety (1,2,3-benzotriazin-4(3H)-one). The numbering of the heterocycle follows IUPAC conventions, with the ketone oxygen at position 4 and nitrogen atoms at positions 1, 2, and 3 . Substituents at position 3 (2-fluorophenyl) and position 6 (iodo) introduce steric bulk and electronic modulation, influencing reactivity and intermolecular interactions.
Substituent Effects
-
2-Fluorophenyl Group: The fluorine atom’s electronegativity induces electron-withdrawing effects, stabilizing adjacent charges and altering aromatic π-system delocalization. This substitution is common in bioactive molecules to enhance metabolic stability and binding affinity .
-
Iodo Substituent: The iodine atom at position 6 contributes to a high molecular weight and polarizability. Its presence enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the carbon–iodine bond’s moderate reactivity .
Synthetic Methodologies
Diazotization-Cyclization Approaches
The Sutherland group’s work on benzotriazinones highlights a one-pot diazotization and cyclization strategy using aryl diazonium tosylates (Scheme 1) . For 3-(2-fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one, this method could involve:
-
Diazotization: Treatment of 2-fluoroaniline with sodium nitrite and tosic acid to generate the diazonium tosylate.
-
Cyclization: Reaction with 2-iodobenzamide derivatives under basic conditions to form the triazinone ring.
Key optimization parameters include temperature (0–5°C for diazotization) and solvent polarity, with DMF or THF often employed . Yields for analogous N3-aryl benzotriazinones range from 65–88%, depending on substituent electronic effects .
Copper-Catalyzed Cross-Coupling
The Cu(I)-catalyzed methodology reported by ACS Omega provides a complementary route . Using d-glucosamine as a ligand, aryl halides undergo coupling with terminal alkynes or amines. For this compound:
-
Substrate: 6-iodo-1,2,3-benzotriazin-4(3H)-one.
-
Coupling Partner: 2-fluorophenylboronic acid or a fluorinated acetylene.
Reaction conditions (5 mol% CuI, 10 mol% d-glucosamine, K₂CO₃, DMF, 120°C) achieve yields up to 88% for similar systems . The iodine substituent’s role as a directing group may further enhance regioselectivity.
Physicochemical Properties
Spectral Data
While direct data for this compound is limited, analogous benzotriazinones exhibit:
-
UV-Vis: λₐ₆ₛ ≈ 270–310 nm (π→π* transitions of the aromatic system) .
-
Fluorescence: Quenching expected due to iodine’s heavy atom effect, reducing quantum yields (Φ < 0.1) .
-
NMR: Distinct shifts for the N3-aryl proton (δ 7.2–7.6 ppm) and iodinated aromatic protons (δ 7.8–8.1 ppm) .
Stability and Reactivity
-
Thermal Stability: Decomposition temperatures for benzotriazinones typically exceed 200°C .
-
Hydrolytic Sensitivity: The ketone at position 4 is susceptible to nucleophilic attack under strongly acidic or basic conditions.
Challenges and Future Directions
-
Synthetic Scalability: Optimizing iodine incorporation without side reactions remains a hurdle.
-
Toxicity Profiling: The ecotoxicological impact of iodinated benzotriazinones requires evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume